

Physicochemical Properties of Bromamphenicol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bromamphenicol*

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This technical guide provides a comprehensive overview of the known physicochemical properties of **Bromamphenicol**, a semisynthetic analog of chloramphenicol. Designed for researchers, scientists, and professionals in drug development, this document compiles available data on **Bromamphenicol**'s chemical and physical characteristics, outlines detailed experimental protocols for their determination, and visualizes its mechanism of action.

Introduction

Bromamphenicol, a derivative of chloramphenicol, is a synthetic compound with antibacterial properties.^[1] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby interfering with the activity of peptidyl transferase.^[1] Understanding the physicochemical properties of **Bromamphenicol** is crucial for its development as a potential therapeutic agent, influencing its formulation, delivery, and pharmacokinetic profile.

Chemical and Physical Properties

Bromamphenicol presents as a white solid and is known to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Bromamphenicol**

Property	Value	Source
Chemical Structure	See Figure 1	[2]
Molecular Formula	C ₁₁ H ₁₂ Br ₂ N ₂ O ₅	[3]
Molecular Weight	412.0 g/mol	[3]
CAS Number	16803-75-1	[3]
Appearance	White solid	[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	[3]
Melting Point	Not explicitly reported in the literature.	
pKa	Not explicitly reported in the literature.	
LogP	Not explicitly reported in the literature.	

Note: While specific experimental values for the melting point, pKa, and LogP of **Bromamphenicol** are not readily available in the reviewed literature, the following sections detail the standard experimental protocols for their determination.

Figure 1: Chemical Structure of **Bromamphenicol**

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of active pharmaceutical ingredients (APIs) like **Bromamphenicol**.

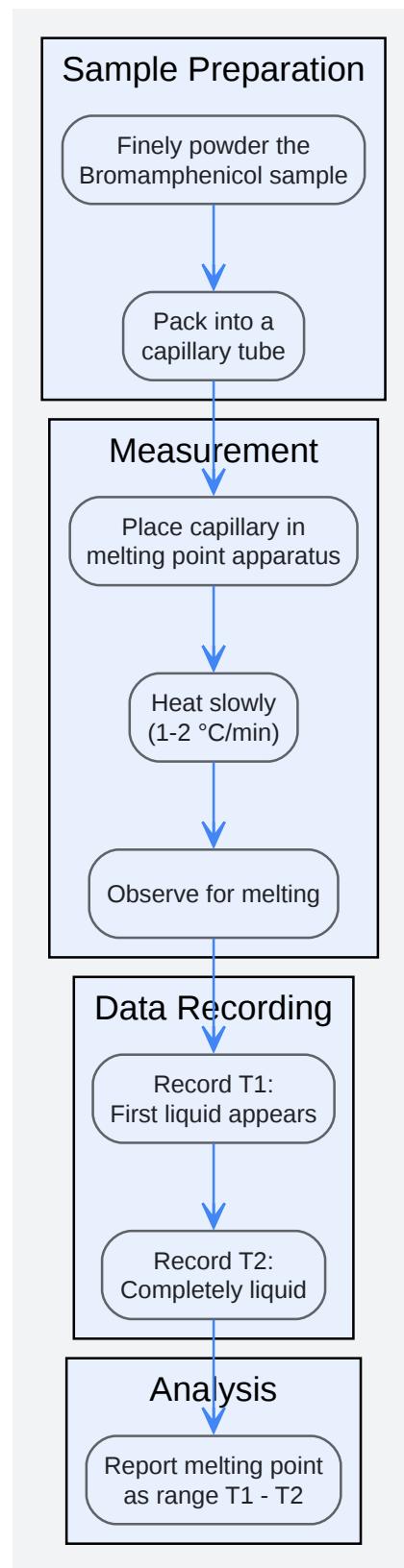
Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range can indicate the presence of

impurities.

Methodology: Capillary Melting Point Method[\[4\]](#)

- Sample Preparation: A small amount of the finely powdered dry sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the capillary tube.
- Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The apparatus should allow for controlled heating and clear observation of the sample.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[4\]](#)
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Data Analysis: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1 °C).[\[4\]](#)



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Figure 2: Workflow for Melting Point Determination

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration[5][6]

- Sample Preparation: A solution of **Bromamphenicol** of a known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.[5]
- Apparatus: A calibrated pH meter with a combination glass electrode and a precise automated titrator or a burette are required. The titration vessel is usually jacketed to maintain a constant temperature.
- Procedure:
 - The **Bromamphenicol** solution is placed in the titration vessel and stirred continuously.
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
 - The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a key determinant of a drug's ability to cross cell membranes.

Methodology: OECD 107 Shake-Flask Method[7][8][9]

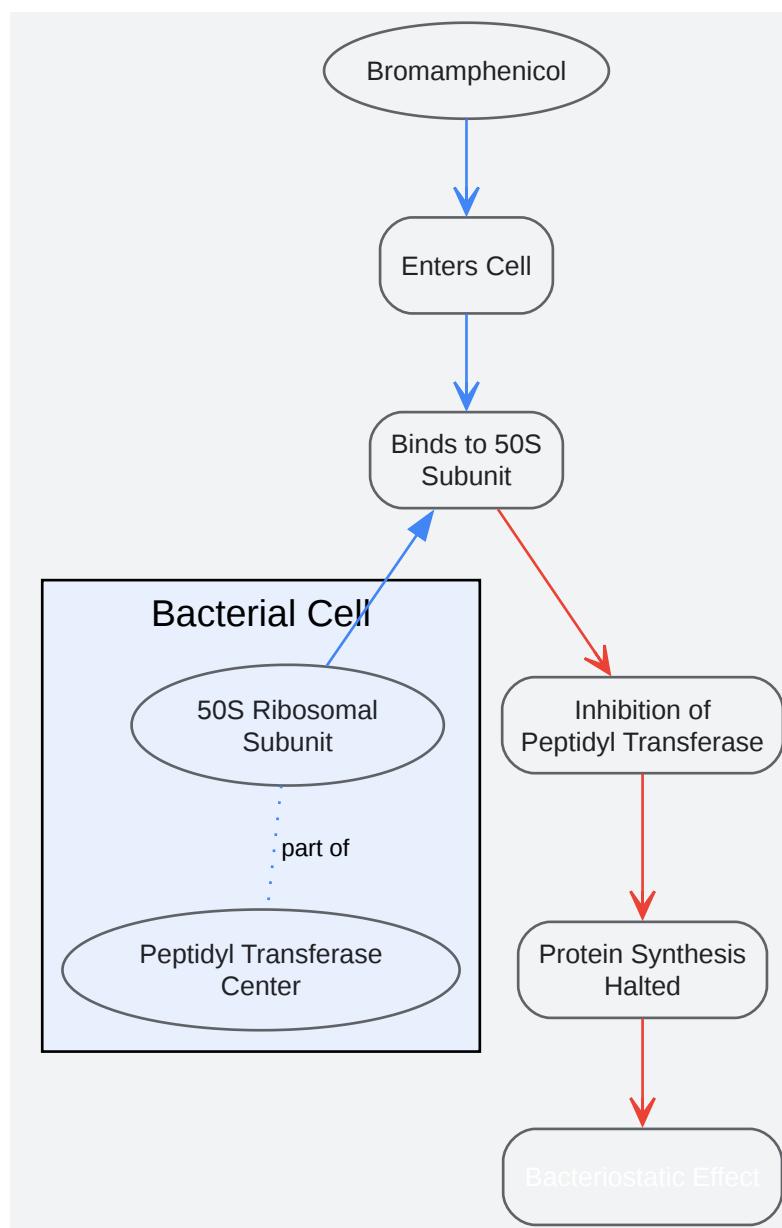
- Sample Preparation:
 - n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.
 - A stock solution of **Bromamphenicol** is prepared in either pre-saturated n-octanol or pre-saturated water.
- Procedure:
 - A known volume of the stock solution is added to a known volume of the other pre-saturated solvent in a suitable vessel. The volume ratio of the two phases is chosen based on the expected logP.
 - The vessel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).
 - The mixture is then centrifuged to ensure complete separation of the two phases.[9]
- Analysis:
 - The concentration of **Bromamphenicol** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Mechanism of Action

Bromamphenicol exerts its antibacterial effect by inhibiting protein synthesis. This mechanism is analogous to that of chloramphenicol.

The process begins with the entry of **Bromamphenicol** into the bacterial cell. It then binds to the 50S subunit of the bacterial ribosome. This binding event sterically hinders the action of

peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during translation. The inhibition of peptide bond formation ultimately halts protein elongation, leading to the cessation of bacterial growth and replication.



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Figure 3: Mechanism of Action of **Bromamphenicol**

Conclusion

This technical guide has summarized the currently available physicochemical data for **Bromamphenicol** and provided detailed, standard protocols for the experimental determination of its key properties. While data on its melting point, pKa, and logP are not explicitly available in the current literature, the outlined methodologies provide a clear path for researchers to obtain this critical information. A thorough understanding of these properties is essential for the continued investigation and potential development of **Bromamphenicol** as a therapeutic agent.

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